PDGFR Tyrosine Kinase Inhibitor III

Beschreibung

Eigenschaften

IUPAC Name |

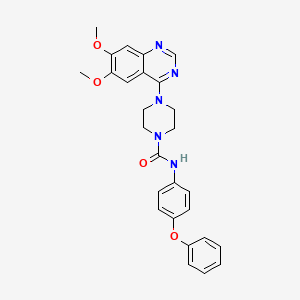

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTPTKHSGKBHHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447892 |

Source

|

| Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205254-94-0 |

Source

|

| Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of PDGFR Tyrosine Kinase Inhibitor III, a potent, ATP-competitive multi-kinase inhibitor. The document details its biochemical properties, mechanism of action, and its effects on key signaling pathways. Included are detailed experimental protocols for assessing its activity and clear visualizations of the relevant biological pathways to support further research and development efforts.

Core Compound Information

PDGFR Tyrosine Kinase Inhibitor III, with the CAS number 205254-94-0, is a synthetic organic compound known for its potent inhibition of several protein tyrosine kinases.[1][2][3]

-

Systematic Name: 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide[1]

-

Molecular Formula: C₂₇H₂₇N₅O₄[1]

-

Molecular Weight: 485.5 g/mol [1]

-

Mechanism of Action: This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of target kinases and preventing the transfer of phosphate from ATP to their protein substrates.[1][3]

Quantitative Data: Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of PDGFR Tyrosine Kinase Inhibitor III against a panel of protein kinases.

Table 1: Primary Kinase Targets and IC₅₀ Values

| Kinase Target | IC₅₀ (µM) |

| PDGFRα | 0.05 |

| PDGFRβ | 0.13 |

| c-Kit | 0.05 |

| FMS-related tyrosine kinase 3 (FLT3) | 0.23 |

Table 2: Selectivity Profile Against Other Kinases

| Kinase Target | IC₅₀ (µM) |

| Fibroblast Growth Factor Receptor (FGFR) | 29.7 |

| Epidermal Growth Factor Receptor (EGFR) | >30 |

| Protein Kinase A (PKA) | >30 |

| Protein Kinase C (PKC) | >30 |

Signaling Pathways

PDGFR Tyrosine Kinase Inhibitor III primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, as well as the c-Kit and FLT3 pathways. These pathways are crucial in regulating cell proliferation, differentiation, migration, and survival.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that, upon binding to their ligands (PDGFs), dimerize and autophosphorylate, initiating downstream signaling cascades.[4][5][6] Key downstream pathways include the PI3K/AKT and RAS/MAPK pathways, which are central to cell growth and survival.[4][6]

References

- 1. promega.jp [promega.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rupress.org [rupress.org]

- 4. Pathways Mediating the Interaction between Endothelial Progenitor Cells (EPCs) and Platelets | PLOS One [journals.plos.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. PDGFR Tyrosine Kinase Inhibitor III | CAS#:205254-94-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III (C27H27N5O4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDGFR Tyrosine Kinase Inhibitor III, identified by the molecular formula C27H27N5O4, is a potent, ATP-competitive multi-kinase inhibitor. Its systematic IUPAC name is 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, and it is registered under CAS number 205254-94-0.[1] This compound has garnered significant interest in preclinical research for its ability to target key signaling pathways implicated in cellular proliferation, migration, and survival. Initially recognized for its potent inhibition of Platelet-Derived Growth Factor Receptors (PDGFRs), further studies have revealed its activity against a broader spectrum of kinases, including c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[2] Its therapeutic potential is being explored in various contexts, including oncology and neurodegenerative diseases such as amyotrophic lateral sclerosis.[3][4] This technical guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H27N5O4 | [1] |

| Molecular Weight | 485.5 g/mol | [1] |

| CAS Number | 205254-94-0 | |

| IUPAC Name | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | [5] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action

PDGFR Tyrosine Kinase Inhibitor III functions as an ATP-competitive inhibitor, targeting the kinase domain of several receptor tyrosine kinases. By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades.

The PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in embryonic development, cell growth, proliferation, and migration. The binding of PDGF ligands to their cognate receptors (PDGFRα and PDGFRβ) induces receptor dimerization and autophosphorylation of specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell survival and proliferation.

Caption: PDGFR signaling pathway and the point of inhibition.

Pharmacological Properties

This inhibitor demonstrates a multi-targeted profile, with high potency against PDGFR isoforms and other clinically relevant kinases.

Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity of PDGFR Tyrosine Kinase Inhibitor III against a panel of kinases.

| Kinase Target | IC50 (µM) | Reference |

| PDGFRα | 0.05 | [2] |

| PDGFRβ | 0.13 | [2] |

| c-Kit | 0.05 | [2] |

| FLT3 | 0.23 | [2] |

| FGFR | 29.7 | [2] |

| EGFR | >30 | [2] |

| PKA | >30 | [2] |

| PKC | >30 | [2] |

Cellular Activity

The inhibitory effects of the compound have been demonstrated in various cell-based assays.

| Cellular Effect | Cell Type | IC50 / Concentration | Reference |

| Inhibition of PDGF-induced proliferation | Pig Aorta Smooth Muscle Cells | 0.25 µM | [2] |

| Inhibition of migration | Primary Mouse Dorsal Aorta Mesenchymal Stem Cells | 2 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of PDGFR Tyrosine Kinase Inhibitor III.

Caption: A typical experimental workflow for inhibitor evaluation.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

PDGFRβ Kinase Enzyme System (Recombinant PDGFRβ, substrate like Poly (Glu,Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit

-

PDGFR Tyrosine Kinase Inhibitor III

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of PDGFR Tyrosine Kinase Inhibitor III in the kinase reaction buffer.

-

In a 96-well plate, add the inhibitor dilutions.

-

Add the PDGFRβ enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP (final concentration typically 10-50 µM).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and incubating at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based PDGFR Phosphorylation Assay

This assay measures the inhibition of ligand-induced PDGFR autophosphorylation in a cellular context.

Materials:

-

Cells expressing high levels of PDGFR (e.g., NIH-3T3 fibroblasts)

-

PDGF-BB ligand

-

PDGFR Tyrosine Kinase Inhibitor III

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Phospho-PDGFRβ (Tyr751) ELISA kit or antibodies for Western blotting

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-incubate the cells with various concentrations of PDGFR Tyrosine Kinase Inhibitor III for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Quantify the level of phosphorylated PDGFRβ using an ELISA kit or by Western blotting.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitor on cell viability and proliferation.

Materials:

-

PDGF-responsive cell line (e.g., vascular smooth muscle cells)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

PDGFR Tyrosine Kinase Inhibitor III

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach.

-

Treat the cells with a range of concentrations of PDGFR Tyrosine Kinase Inhibitor III in the presence of a mitogen like PDGF.

-

Incubate for 48-72 hours at 37°C.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of the inhibitor on cell migration.

Materials:

-

A suitable cell line that forms a confluent monolayer (e.g., fibroblasts)

-

PDGFR Tyrosine Kinase Inhibitor III

-

Culture plates or inserts that create a defined gap

-

Microscope with a camera

Procedure:

-

Grow a confluent monolayer of cells in a culture plate.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or a specialized insert.

-

Wash the cells to remove detached cells.

-

Add fresh medium containing different concentrations of the inhibitor.

-

Capture images of the gap at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 24-48 hours.

-

Measure the area of the gap at each time point using image analysis software (e.g., ImageJ).

-

Quantify the rate of wound closure and compare the treated samples to the untreated control.

Western Blot Analysis

This technique is used to detect the phosphorylation status of PDGFR and downstream signaling proteins like Akt and ERK.

Materials:

-

Cell lysates prepared as in the cell-based phosphorylation assay.

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

PDGFR Tyrosine Kinase Inhibitor III (C27H27N5O4) is a valuable research tool for investigating signal transduction pathways mediated by PDGFR and other related kinases. Its multi-targeted nature offers opportunities for exploring its therapeutic potential in various disease models. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize its biochemical and cellular activities, paving the way for further drug development efforts. As with any experimental work, it is crucial to optimize these protocols for the specific cell lines and conditions used in your laboratory.

References

An In-Depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III: Biological Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PDGFR Tyrosine Kinase Inhibitor III, a multi-kinase inhibitor with significant implications for research in areas such as amyotrophic lateral sclerosis. This document details its biological targets, quantitative inhibitory activities, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Biological Targets and Inhibitory Profile

PDGFR Tyrosine Kinase Inhibitor III is a potent, ATP-competitive inhibitor that demonstrates activity against several receptor tyrosine kinases. Its primary targets include the Platelet-Derived Growth Factor Receptors (PDGFRs). In addition to the PDGFR family, this inhibitor also shows activity against a range of other kinases, making it a multi-kinase inhibitor.[1][2]

Quantitative Inhibitory Activity

The inhibitory potency of PDGFR Tyrosine Kinase Inhibitor III has been quantified against a panel of kinases. The half-maximal inhibitory concentrations (IC50) provide a measure of the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. This data is crucial for understanding the inhibitor's potency and selectivity.

| Target Kinase | IC50 (µM) |

| PDGFRα | 0.05 |

| PDGFRβ | 0.13 |

| c-Kit | 0.05 |

| FLT3 | 0.23 |

| FGFR | 29.7 |

| EGFR | >30 |

| PKA | >30 |

| PKC | >30 |

This table summarizes the known IC50 values for PDGFR Tyrosine Kinase Inhibitor III against various kinases. The data highlights its high potency for PDGFRα, PDGFRβ, c-Kit, and FLT3, with significantly lower activity against FGFR, EGFR, PKA, and PKC, indicating a degree of selectivity.

Signaling Pathways Modulated by PDGFR Tyrosine Kinase Inhibitor III

The biological effects of this inhibitor are primarily mediated through the blockade of signaling pathways driven by its target kinases. The Platelet-Derived Growth Factor (PDGF) signaling cascade is a critical pathway involved in cell proliferation, migration, and survival.[3] Inhibition of PDGFRα and PDGFRβ by PDGFR Tyrosine Kinase Inhibitor III disrupts these downstream signals.

PDGFR Signaling Pathway

The binding of PDGF ligands to their receptors on the cell surface triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events through the recruitment and activation of various signaling proteins. Key pathways activated by PDGFR include the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which plays a central role in cell survival and growth. By inhibiting the initial phosphorylation event, PDGFR Tyrosine Kinase Inhibitor III effectively blocks the activation of these critical downstream pathways.

Experimental Protocols

The characterization of PDGFR Tyrosine Kinase Inhibitor III and the determination of its IC50 values are performed using established in vitro kinase assays. The following is a representative protocol for a biochemical assay to measure the inhibitory activity of the compound.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of PDGFR Tyrosine Kinase Inhibitor III.

Materials:

-

PDGFRα or PDGFRβ recombinant human enzyme

-

Poly (Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

PDGFR Tyrosine Kinase Inhibitor III (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well or 384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of PDGFR Tyrosine Kinase Inhibitor III in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).

-

Reaction Setup:

-

Add 2.5 µL of the diluted inhibitor or vehicle to the wells of the assay plate.

-

Add 5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer. The final concentration of the kinase and substrate should be optimized for the specific assay conditions.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Conclusion

PDGFR Tyrosine Kinase Inhibitor III is a valuable tool for studying the roles of PDGFR and other related kinases in various biological processes and disease models. Its well-characterized inhibitory profile and the availability of robust assay protocols make it a suitable compound for in-depth investigation by researchers in academia and the pharmaceutical industry. Understanding its precise biological targets and the signaling pathways it modulates is essential for the accurate interpretation of experimental results and for guiding future drug development efforts.

References

An In-Depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III: Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of PDGFR Tyrosine Kinase Inhibitor III, a potent and selective ATP-competitive inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR). This document details its discovery, a step-by-step synthesis protocol, its inhibitory activity against a panel of kinases, and relevant experimental methodologies for its evaluation.

Introduction and Discovery

PDGFR Tyrosine Kinase Inhibitor III, with the chemical name 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-phenoxyphenyl)-1-piperazinecarboxamide, emerged from a focused discovery program aimed at identifying novel quinazoline derivatives as inhibitors of PDGFR phosphorylation.[1] The rationale behind its development was to create a potent and selective agent to interfere with the PDGFR signaling pathway, which is a critical regulator of cell proliferation, migration, and angiogenesis. Dysregulation of this pathway is implicated in various pathological conditions, including cancer and fibrosis.

The discovery process involved the synthesis and evaluation of a series of 4-piperazinyl-6,7-dimethoxyquinazoline derivatives. Structure-activity relationship (SAR) studies led to the identification of PDGFR Tyrosine Kinase Inhibitor III as a lead compound with significant inhibitory activity against both PDGFRα and PDGFRβ.

Mechanism of Action

PDGFR Tyrosine Kinase Inhibitor III functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of the PDGFR tyrosine kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This blockade of signal transduction ultimately inhibits the cellular processes driven by PDGFR activation.

Below is a diagram illustrating the PDGFR signaling pathway and the point of inhibition by PDGFR Tyrosine Kinase Inhibitor III.

Quantitative Data: Inhibitory Profile

PDGFR Tyrosine Kinase Inhibitor III exhibits high potency for PDGFRα and PDGFRβ, with significant selectivity over other tested kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound.

| Kinase Target | IC50 (µM) |

| PDGFRα | 0.05 |

| PDGFRβ | 0.13 |

| c-Kit | 0.05 |

| FLT3 | 0.23 |

| FGFR | 29.7 |

| EGFR | >30 |

| PKA | >30 |

| PKC | >30 |

| Data sourced from Cayman Chemical product information sheet.[1] |

Experimental Protocols

Synthesis of 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-phenoxyphenyl)-1-piperazinecarboxamide

The following is a representative synthesis protocol adapted from the general procedures for quinazoline derivatives.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

-

A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is heated at reflux for several hours.

-

After cooling, the precipitated product, 6,7-dimethoxyquinazolin-4(3H)-one, is collected by filtration.

-

The dried 6,7-dimethoxyquinazolin-4(3H)-one is then refluxed with an excess of thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).

-

The excess thionyl chloride is removed under reduced pressure to yield crude 4-chloro-6,7-dimethoxyquinazoline, which can be purified by recrystallization.

Step 2: Synthesis of 1-(6,7-Dimethoxyquinazolin-4-yl)piperazine

-

To a solution of 4-chloro-6,7-dimethoxyquinazoline in a suitable solvent such as isopropanol or acetonitrile, an excess of piperazine is added.

-

The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give 1-(6,7-dimethoxyquinazolin-4-yl)piperazine, which can be purified by column chromatography.

Step 3: Synthesis of 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-phenoxyphenyl)-1-piperazinecarboxamide

-

To a solution of 4-phenoxyaniline in an inert solvent (e.g., dichloromethane) at 0°C, a solution of triphosgene in the same solvent is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine) to form 4-phenoxyphenyl isocyanate in situ.

-

To this solution, a solution of 1-(6,7-dimethoxyquinazolin-4-yl)piperazine in the same solvent is added.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford the final compound, PDGFR Tyrosine Kinase Inhibitor III.

In Vitro PDGFRβ Kinase Activity Assay (IC50 Determination)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PDGFRβ using a luminescence-based kinase assay that measures ADP production.

Materials:

-

Recombinant human PDGFRβ kinase

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

PDGFR Tyrosine Kinase Inhibitor III (or other test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of PDGFR Tyrosine Kinase Inhibitor III in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or a DMSO vehicle control.

-

Add 2 µL of PDGFRβ enzyme solution (concentration to be optimized) in kinase buffer to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for the enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Termination of Kinase Reaction and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based PDGFR Autophosphorylation Assay

This protocol describes a method to assess the ability of an inhibitor to block ligand-induced PDGFR autophosphorylation in a cellular context.

Materials:

-

NIH-3T3 cells (or other suitable cell line expressing PDGFR)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human PDGF-BB ligand

-

PDGFR Tyrosine Kinase Inhibitor III

-

Lysis buffer

-

Phospho-PDGFRβ (Tyr751) Sandwich ELISA Kit (or antibodies for Western blotting)

Procedure:

-

Cell Culture and Plating:

-

Culture NIH-3T3 cells in standard conditions.

-

Seed the cells into 96-well plates and grow to 80-90% confluency.

-

-

Serum Starvation:

-

Aspirate the growth medium and wash the cells with sterile PBS.

-

Replace with serum-free medium and incubate for 18-24 hours to reduce basal receptor phosphorylation.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of PDGFR Tyrosine Kinase Inhibitor III in serum-free medium.

-

Add the diluted inhibitor to the appropriate wells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

-

-

Ligand Stimulation:

-

Stimulate the cells by adding PDGF-BB ligand to a final concentration known to induce robust receptor phosphorylation (e.g., 50 ng/mL). A non-stimulated control should be included.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with cold PBS.

-

Add cold lysis buffer to each well and incubate on ice for 15-20 minutes.

-

-

Detection of Phospho-PDGFR:

-

Collect the cell lysates and determine the protein concentration.

-

Analyze the levels of phosphorylated PDGFRβ using a sandwich ELISA kit according to the manufacturer's instructions or by Western blotting with a phospho-specific PDGFRβ antibody.

-

-

Data Analysis:

-

Quantify the signal for phospho-PDGFRβ in each sample.

-

Normalize the signal to the total protein concentration.

-

Calculate the percentage of inhibition of ligand-induced phosphorylation for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

-

Conclusion

PDGFR Tyrosine Kinase Inhibitor III is a well-characterized, potent, and selective inhibitor of PDGFR signaling. Its discovery has provided a valuable tool for researchers studying the roles of PDGFR in health and disease. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation and application of this and similar compounds in the field of drug discovery and development.

References

The Role of Platelet-Derived Growth Factor Receptor (PDGFR) Signaling in Disease Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Platelet-Derived Growth Factor (PDGF) family of ligands and their corresponding receptors (PDGFR) are crucial components of intercellular signaling, regulating a wide array of biological functions including cell proliferation, migration, differentiation, and survival.[1][2][3] The signaling network consists of four ligands (PDGF-A, -B, -C, and -D) that bind with varying specificity to two receptor tyrosine kinases, PDGFRα and PDGFRβ.[1] Upon ligand binding, the receptors form homo- or heterodimers, leading to autophosphorylation of tyrosine residues in their intracellular domains.[3][4] This activation initiates a cascade of downstream signaling pathways, primarily the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5]

While essential for normal physiological processes like embryonic development and tissue repair, dysregulated PDGFR signaling is a key driver in the pathogenesis of numerous diseases, including various cancers, fibrotic disorders, and atherosclerosis.[1][3] This aberrant signaling often leads to excessive cell proliferation, migration, and deposition of extracellular matrix (ECM), contributing directly to disease progression.[1][3] Consequently, the PDGF/PDGFR axis has become a significant target for therapeutic intervention.[6][7] This guide provides an in-depth overview of the role of PDGFR signaling in key disease models, summarizes quantitative data, details relevant experimental protocols, and visualizes the core pathways and workflows.

The PDGFR Signaling Pathway

PDGF ligands are secreted as disulfide-linked dimers (e.g., PDGF-AA, PDGF-BB, PDGF-AB).[2] These dimers bind to the extracellular domains of PDGFRα and PDGFRβ, inducing receptor dimerization. PDGFRα can bind PDGF-A, -B, and -C chains, while PDGFRβ primarily binds PDGF-B and -D chains.[1] This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.[4]

These newly phosphorylated sites serve as docking stations for a host of SH2 domain-containing signaling proteins, which in turn activate downstream cascades.[4][5] The two principal pathways activated are:

-

PI3K/Akt Pathway: This pathway is critical for promoting cell survival, growth, and proliferation.[2][5]

-

MAPK/ERK Pathway: This cascade, involving Ras, Raf, and MEK, primarily regulates gene transcription related to cell proliferation, differentiation, and migration.[4][5]

Caption: Core PDGFR signaling cascade from ligand binding to cellular response.

Role of PDGFR Signaling in Disease Models

Cancer

Aberrant PDGFR signaling is a well-established driver of tumorigenesis in various cancers, most notably glioblastoma multiforme (GBM) and gastrointestinal stromal tumors (GIST).[8][9] The mechanisms often involve autocrine or paracrine stimulation, where cancer cells produce PDGF ligands that act on their own PDGFRs or on receptors in the surrounding tumor stroma, promoting tumor growth, angiogenesis, and metastasis.[7][10][11]

In glioblastoma , the gene for PDGFRα is one of the most frequently amplified genes, leading to its overexpression.[8][12] This is particularly common in low-grade gliomas and secondary GBMs.[8] This overexpression, often coupled with co-expression of ligands like PDGF-A and PDGF-C, creates potent autocrine loops that drive tumor cell proliferation and survival.[8][13][14]

| Disease Model | Key PDGFR Component | Finding | Quantitative Data | Reference |

| Glioblastoma Multiforme (GBM) | PDGFRα | Gene amplification is a frequent event in clinical specimens. | 3rd most amplified gene in a large-scale genomic analysis. | [8][12] |

| Glioma Cell Lines & Primary Tissues | PDGF-C | Ubiquitous expression in tumor cells and tissues. | Undetectable in normal adult and fetal brain tissue. | [13] |

| PDGF-Transformed NIH/3T3 Xenograft | PDGFR Kinase Inhibitor (CT52923) | Oral administration significantly reduced tumor growth. | 61% reduction in tumor growth (P < 0.006). | [13] |

| Grade 2 & 4 Astrocytoma Cell Lines | Exogenous PDGF | PDGF induced cell proliferation in a grade-dependent manner. | Data reflects dose-dependent increase in MTT assay readings. | [15] |

| Gastrointestinal Stromal Tumor (GIST) | PDGFRA D842V mutation | This mutation confers resistance to imatinib. | Avapritinib is the first drug approved for this specific mutation. | [9][16] |

Fibrosis

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and liver cirrhosis, are characterized by the excessive accumulation of ECM.[1] PDGFR signaling is a central mediator of this process, driving the activation, proliferation, and migration of fibroblasts and their transformation into myofibroblasts, the primary ECM-producing cells.[1][17]

In pulmonary fibrosis , models using bleomycin or radiation to induce lung injury show upregulation of PDGF ligands and receptors.[18][19][20] Targeting PDGFR signaling, particularly PDGFRβ, has been shown to effectively attenuate the fibrotic process in these models.[18] In liver fibrosis , PDGF-BB is a potent mitogen for hepatic stellate cells (HSCs), the main cell type responsible for fibrosis in the liver, and inhibiting the PDGF-BB/PDGFRβ axis is a key therapeutic strategy.[1][17]

| Disease Model | Key PDGFR Component | Finding | Quantitative Data | Reference |

| Bleomycin-Induced Pulmonary Fibrosis (Mice) | Anti-PDGFRβ antibody (APB5) | APB5 treatment prevented pulmonary fibrosis and fibroblast growth. | APB5, but not the anti-PDGFRα antibody APA5, was effective. | [18] |

| Bleomycin-Induced Pulmonary Fibrosis (Mice) | PDGFR-β blockade | APB5 treatment reduced apoptosis of epithelial cells. | Increased the amount of regenerative alveolar type 2 cells. | [18] |

| Radiation-Induced Pulmonary Fibrosis (Mice) | PDGFR Tyrosine Kinase Inhibitors (RTKIs) | Treatment with RTKIs (Imatinib, SU9518, SU11657) reduced lung fibrosis. | All three inhibitors prolonged animal survival. | [19][20] |

| Liver Fibrosis (Rat BDL Model) | PDGF-B, PDGF-D, PDGFR-β | mRNA expression of these components was significantly increased. | PDGF-B and PDGF-D, but not -A or -C, stimulated HSC proliferation. | [17] |

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arteries.[4] PDGFR signaling plays a critical role in the migration of vascular smooth muscle cells (VSMCs) from the media layer of the artery into the intima, where they proliferate and contribute to the formation of atherosclerotic plaques.[4][21]

Studies in hypercholesterolemic mouse models (e.g., ApoE-/-) show that activating PDGFRβ signaling in VSMCs induces a local inflammatory response and dramatically accelerates plaque formation.[22][23] Conversely, blocking the PDGF/PDGFRβ pathway with neutralizing antibodies or chemical inhibitors reduces the VSMC contribution to atherosclerosis and decreases the overall plaque burden.[4][22]

| Disease Model | Key PDGFR Component | Finding | Quantitative Data | Reference |

| ApoE-/- Mice | PDGFRβ activating mutation (D849V) | Amplifies and accelerates atherosclerosis. | Promotes advanced plaque formation in novel sites (thoracic aorta). | [22][23] |

| ApoE-/- Mice | PDGFRβ blockade | Monoclonal antibodies against PDGFRβ reduced atherosclerosis burden. | Blockade of PDGFRβ, but not PDGFRα, was effective. | [4] |

| Balloon Catheter Injury (Animal Models) | PDGF pathway inhibitors | Reduced neointimal accumulation of smooth muscle cells. | Effective agents included neutralizing antibodies and kinase inhibitors. | [5] |

Therapeutic Targeting of PDGFR Signaling

Given its central role in pathology, PDGFR has become a prime target for drug development.[10] Several tyrosine kinase inhibitors (TKIs) that block PDGFR activity have been developed and approved for clinical use.[9] These drugs typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream signaling.[24]

| Inhibitor | Type | Primary Targets | Approved/Investigational Use | Reference |

| Imatinib (Gleevec) | Small Molecule TKI | Bcr-Abl, c-Kit, PDGFRα/β | CML, GIST, CMML | [9][10] |

| Nintedanib (Ofev) | Small Molecule TKI | VEGFR, FGFR, PDGFRα/β | Idiopathic Pulmonary Fibrosis (IPF), certain cancers | [18][24] |

| Avapritinib (Ayvakit) | Small Molecule TKI | KIT, PDGFRA (incl. D842V mutant) | GIST with PDGFRA exon 18 mutations | [9][16] |

| Olaratumab (Lartruvo) | Monoclonal Antibody | PDGFRα | Previously approved for soft tissue sarcoma (approval later withdrawn) | [1][9] |

| Crenolanib | Small Molecule TKI | PDGFRα/β , FLT3 | Investigational for GIST (D842V), AML | [9][16] |

Key Experimental Protocols

Western Blotting for Phospho-PDGFR

Western blotting is a fundamental technique to quantify the inhibition of PDGFR activation by measuring its phosphorylation state.[24]

Caption: Standard experimental workflow for Western Blot analysis.

Detailed Methodology:

-

Sample Preparation: Culture cells to desired confluency. Treat with PDGF ligand (e.g., PDGF-BB, 50 ng/mL) with or without pre-incubation of a PDGFR inhibitor for the specified time.[25][26]

-

Cell Lysis: Place culture plates on ice, wash twice with ice-cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitor cocktails.[24][27] Scrape cells and incubate the lysate on ice for 30 minutes.[24]

-

Centrifugation: Centrifuge lysates at ~16,000 x g for 20 minutes at 4°C to pellet debris.[24]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[24]

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) mixed with Laemmli sample buffer onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis.[24]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[28] Incubate with a primary antibody specific for phosphorylated PDGFR (e.g., anti-p-PDGFRβ) overnight at 4°C.[24][29] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a CCD imager.[28]

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total PDGFR and a loading control protein like GAPDH or β-actin.[24]

Immunohistochemistry (IHC) for PDGFR Expression

IHC is used to visualize the distribution and localization of PDGFR proteins within tissues, providing critical spatial context.[30]

Caption: Key steps for immunohistochemical staining of tissue sections.

Detailed Methodology:

-

Deparaffinization and Rehydration: Immerse slides in xylene (3 changes, 5 min each) followed by a graded series of ethanol (100%, 95%, 80%) and finally deionized water.[31][32]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the sections in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) for 10-20 minutes.

-

Blocking: Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific antibody binding by incubating sections with a blocking serum (e.g., 10% goat serum) for 1 hour.[31]

-

Primary Antibody: Incubate sections with the primary antibody (e.g., rabbit anti-PDGFRβ) diluted in blocking buffer overnight at 4°C in a humidified chamber.[33]

-

Detection: Wash slides with PBS. Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

-

Visualization: Develop the signal using a chromogen substrate like DAB, which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Lightly counterstain the nuclei with hematoxylin to provide tissue context.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and permanently mount with a coverslip.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.[18]

Caption: Workflow for a bleomycin-induced mouse model of pulmonary fibrosis.

Detailed Methodology:

-

Induction: Anesthetize mice (e.g., C57BL/6). Induce pulmonary fibrosis by a single intratracheal or subcutaneous administration of bleomycin (e.g., 140 mg/kg for 7 days via osmotic pump).[18]

-

Therapeutic Intervention: Administer the test compound. For example, blocking antibodies against PDGFRα (APA5) or PDGFRβ (APB5) can be given intraperitoneally at a dose of 1 mg every other day, starting from day 0 through day 28.[18]

-

Monitoring: Monitor animals for weight loss and signs of distress throughout the study.

-

Endpoint Analysis (Day 28): Euthanize animals and harvest lung tissue.

-

Histology: Fix one lung lobe in formalin, embed in paraffin, and stain with Masson’s trichrome to visualize collagen deposition and assess the extent of fibrosis.

-

Biochemical Analysis: Homogenize another lung lobe to measure total collagen content using a hydroxyproline assay.

-

Molecular Analysis: Use remaining lung tissue for protein extraction (Western blot) or RNA extraction (qRT-PCR) to analyze PDGFR signaling and expression of fibrotic genes.

-

Conclusion

PDGFR signaling is a fundamental pathway that, when dysregulated, becomes a potent driver of major human diseases, including cancer, fibrosis, and atherosclerosis. Preclinical disease models have been instrumental in dissecting the specific roles of PDGFRα and PDGFRβ and have validated this axis as a high-value therapeutic target. The success of targeted inhibitors like imatinib and nintedanib in the clinic underscores the importance of this pathway. Future research will likely focus on developing more selective inhibitors, overcoming resistance mechanisms, and designing rational combination therapies that target both PDGFR and complementary signaling pathways to improve clinical outcomes.

References

- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicsinsurgery.com [clinicsinsurgery.com]

- 5. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Platelet-Derived Growth Factor-mediated signaling in carcinogenesis and metastasis | Cellular and Molecular Biology [cellmolbiol.org]

- 7. PDGF/PDGFR signaling and targeting in cancer growth and progression: Focus on tumor microenvironment and cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet-derived growth factor receptor alpha in glioma: a bad seed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. Targeting PDGF receptors in cancer--rationales and proof of concept clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy [mdpi.com]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

- 13. aacrjournals.org [aacrjournals.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Exogenous platelet-derived growth factor (PDGF) induces human astrocytoma cell line proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Platelet Derived Growth Factors PDGFR Inhibitors Clinical Trials Market Approval Insight 2026 - BioSpace [biospace.com]

- 17. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 19. rupress.org [rupress.org]

- 20. Inhibition of platelet-derived growth factor signaling attenuates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PDGF and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PDGFRβ signaling regulates local inflammation and synergizes with hypercholesterolemia to promote atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

- 27. bio-rad.com [bio-rad.com]

- 28. abcam.com [abcam.com]

- 29. media.cellsignal.com [media.cellsignal.com]

- 30. The potential role of PDGF, IGF-1, TGF-beta expression in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. cancer.wisc.edu [cancer.wisc.edu]

- 32. static.fishersci.eu [static.fishersci.eu]

- 33. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]

A Technical Guide to Multikinase Inhibitors Targeting PDGFR, EGFR, and FGFR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of multikinase inhibitors that target Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR). This document details their inhibitory activities, the intricate signaling pathways they modulate, and the experimental protocols used for their characterization.

Core Concepts: PDGFR, EGFR, and FGFR Signaling

PDGFR, EGFR, and FGFR are all receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, differentiation, survival, and migration. Dysregulation of these signaling pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.

-

PDGFR Signaling: Platelet-derived growth factor receptors (PDGFRα and PDGFRβ) are activated by PDGF ligands, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are critical for cell growth and survival.[1][2][3]

-

EGFR Signaling: The epidermal growth factor receptor (EGFR) is activated by ligands such as EGF and TGF-α.[4] Upon activation, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc.[5][6] This triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, all of which are central to cell proliferation, survival, and differentiation.[4][6][7]

-

FGFR Signaling: Fibroblast growth factor receptors (FGFR1-4) are activated by fibroblast growth factors (FGFs). Ligand binding induces receptor dimerization and transphosphorylation of tyrosine residues.[8][9] The primary downstream signaling pathways activated by FGFRs are the RAS-MAPK pathway, which controls cell proliferation and differentiation, and the PI3K-Akt pathway, which regulates cell survival.[8][10][11]

Multikinase Inhibitor Activity

Several multikinase inhibitors have been developed to simultaneously target these key oncogenic drivers. Their efficacy is determined by their inhibitory concentration (IC50) against each kinase. The following tables summarize the reported IC50 values for a selection of these inhibitors.

| Inhibitor | PDGFRα (nM) | PDGFRβ (nM) | EGFR (nM) | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) |

| Dovitinib | 27 | 210 | - | 8 | - | 9 |

| Lenvatinib | 29 | - | - | 61 | 27 | 52 |

| Nintedanib | 59 | 65 | - | 69 | 37 | 108 |

| Pazopanib | 84 | - | - | 74 | - | - |

| Ponatinib | 1.1 | - | - | 2.2 | - | - |

| Regorafenib | - | 22 | - | - | - | - |

| Sorafenib | - | 57 | - | - | - | - |

| Sunitinib | - | 2 | - | >10-fold selective for PDGFR | >10-fold selective for PDGFR | >10-fold selective for PDGFR |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of PDGFR, EGFR, and FGFR.

Caption: PDGFR Signaling Pathway

Caption: EGFR Signaling Pathway

Caption: FGFR Signaling Pathway

Experimental Protocols

The characterization of multikinase inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a multikinase inhibitor against PDGFR, EGFR, and FGFR.

Materials:

-

Recombinant human PDGFR, EGFR, and FGFR kinases

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test inhibitor (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of ADP produced (a measure of kinase activity) or the amount of phosphorylated substrate.

-

Data Analysis: Measure the signal using the appropriate microplate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: In Vitro Kinase Assay Workflow

Cell-Based Receptor Tyrosine Kinase Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a receptor tyrosine kinase in a cellular context.

Objective: To evaluate the cellular potency of a multikinase inhibitor in blocking PDGFR, EGFR, or FGFR activation.

Materials:

-

A cell line that overexpresses the target receptor (e.g., engineered cell lines or cancer cell lines with known receptor amplification/mutation).

-

Cell culture medium and supplements (e.g., DMEM, FBS).

-

Ligand for the target receptor (e.g., PDGF, EGF, or FGF).

-

Test inhibitor (dissolved in DMSO).

-

Lysis buffer (containing protease and phosphatase inhibitors).

-

Antibodies: A primary antibody specific for the phosphorylated form of the receptor and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection substrate (e.g., chemiluminescent substrate for HRP).

-

Western blot equipment or ELISA plate reader.

Procedure:

-

Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. The next day, starve the cells (e.g., in serum-free medium) for several hours to reduce basal receptor activation.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the inhibitor for a defined period (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract cellular proteins.

-

Quantification of Phosphorylation:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody followed by the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

-

ELISA: Use a sandwich ELISA kit where the plate is coated with a capture antibody for the total receptor, and a detection antibody specific for the phosphorylated form is used for quantification.

-

-

Data Analysis: Quantify the band intensity (Western blot) or the ELISA signal. Normalize the phosphorylated receptor signal to the total receptor signal or a loading control (e.g., β-actin). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for Downstream Signaling

This technique is used to assess the effect of the inhibitor on the phosphorylation status of key downstream signaling molecules.

Objective: To determine if the inhibitor blocks the signaling cascade downstream of PDGFR, EGFR, and FGFR.

Materials:

-

Cell lysates prepared as described in the cell-based RTK assay.

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for the phosphorylated forms of downstream targets (e.g., p-AKT, p-ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent detection reagents.

-

Imaging system.

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein or a loading control to confirm equal protein loading.

-

Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation in response to the inhibitor.

Conclusion

The multikinase inhibitors discussed in this guide represent a significant advancement in targeted cancer therapy. By simultaneously inhibiting the PDGFR, EGFR, and FGFR signaling pathways, these agents can overcome the complexity and redundancy of oncogenic signaling networks. A thorough understanding of their inhibitory profiles, the pathways they target, and the experimental methods used to characterize them is essential for the continued development of more effective and selective cancer treatments.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

PDGFR Tyrosine Kinase Inhibitor III: A Potential Therapeutic Avenue for Amyotrophic Lateral sclerosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amyotrophic lateral sclerosis (ALS) is a relentless and fatal neurodegenerative disease characterized by the progressive loss of motor neurons. The complexity of ALS pathogenesis has presented significant challenges to the development of effective therapies.[1] Recent research has illuminated the role of various signaling pathways in ALS pathology, with a growing interest in the potential of targeting receptor tyrosine kinases. Among these, the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway has emerged as a compelling area of investigation. This technical guide focuses on the preclinical evidence and potential mechanisms of action of PDGFR tyrosine kinase inhibitors, with a specific emphasis on "PDGFR Tyrosine Kinase Inhibitor III," a multi-kinase inhibitor, and drawing parallels from the well-studied inhibitor, imatinib, in the context of ALS research.

PDGFR Tyrosine Kinase Inhibitor III is a potent small molecule that, in addition to PDGFR, also targets Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC).[2][3] While direct preclinical data on this specific inhibitor in ALS models is emerging, its potential is underscored by studies on other PDGFR inhibitors like imatinib, which have demonstrated therapeutic promise by modulating key pathological processes in ALS. This guide will synthesize the available data, detail relevant experimental protocols, and visualize the underlying biological pathways to provide a comprehensive resource for the scientific community.

The Role of PDGFR Signaling in ALS

Recent studies have implicated the PDGF-CC/PDGFRα signaling pathway in the breakdown of the blood-spinal cord barrier (BSCB), a critical event in the progression of ALS.[4] In preclinical models of ALS, specifically the SOD1G93A mouse, activation of this pathway has been observed presymptomatically. This activation contributes to BSCB dysfunction, which in turn can accelerate the onset of neurodegeneration. The inhibition of PDGFRα has been shown to restore the integrity of the BSCB, reduce motor neuron loss, and delay the onset of symptoms in these models. This suggests that targeting the PDGFR signaling cascade is a viable therapeutic strategy for mitigating ALS pathology.

Preclinical Data for PDGFR Inhibition in ALS Models

While specific quantitative data for "PDGFR Tyrosine Kinase Inhibitor III" in ALS models is not yet widely published, preclinical studies on imatinib, a tyrosine kinase inhibitor that targets PDGFR, provide a strong rationale for its investigation. The following tables summarize the key in vitro and in vivo findings for imatinib in the context of ALS.

Table 1: In Vitro Efficacy of Imatinib

| Assay | Cell Model | Outcome Measure | Result | Reference |

| G93A-SOD1 Protein Reduction | Cell-based assay | IC50 for reduction of soluble G93A-SOD1 | 110 nM | [3] |

Table 2: In Vivo Efficacy of Imatinib in G93A-SOD1 Mouse Model

| Parameter | Treatment Group | Control Group | p-value | Reference |

| Disease Onset | Delayed | - | p=0.003 | [3] |

| Disease Progression | Improved | - | p=0.03 | [3] |

| Survival | Extended | - | p=0.05 | [3] |

| Dosage | 2.5 mg/kg, daily IP | Vehicle | - | [3] |

| Treatment Start | Age 60 days (presymptomatic) | - | - | [3] |

These findings highlight the potential of PDGFR inhibitors to significantly alter the course of disease in a widely used preclinical model of ALS.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of PDGFR inhibitors in ALS research.

In Vitro Assay: Reduction of Soluble G93A-SOD1

-

Cell Culture: Utilize a suitable cell line (e.g., mouse embryonic fibroblasts or neuronal cells) stably expressing the human G93A-SOD1 mutation.

-

Compound Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PDGFR tyrosine kinase inhibitor (e.g., imatinib) or vehicle control for a predetermined time period (e.g., 24-48 hours).

-

Protein Extraction: Lyse the cells in a suitable buffer containing protease inhibitors to extract total protein.

-

Quantification of G93A-SOD1:

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against human SOD1. Use a loading control (e.g., GAPDH or β-actin) for normalization.

-

ELISA: Utilize a specific ELISA kit for the quantification of human SOD1 in the cell lysates.

-

-

Data Analysis: Determine the concentration of the inhibitor that results in a 50% reduction in the level of soluble G93A-SOD1 (IC50) by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Study: Efficacy in the G93A-SOD1 Mouse Model

-

Animal Model: Use transgenic mice expressing the high-copy number human G93A-SOD1 mutation. Both male and female mice should be included and balanced across treatment groups.

-

Treatment Administration:

-

Compound Preparation: Dissolve the PDGFR tyrosine kinase inhibitor in a suitable vehicle (e.g., sterile saline or DMSO/PEG-based formulation).

-

Dosing: Begin daily intraperitoneal (IP) injections of the inhibitor (e.g., 2.5 mg/kg for imatinib) or vehicle control at a presymptomatic age (e.g., 60 days).[3]

-

-

Monitoring of Disease Progression:

-

Disease Onset: Monitor mice daily for the first signs of motor deficits, such as tremor or hind limb weakness.

-

Motor Function: Assess motor performance regularly (e.g., weekly) using standardized tests such as the rotarod test or grip strength measurement.

-

Body Weight: Record the body weight of each mouse at regular intervals as a measure of general health and disease progression.

-

-

Survival Analysis: Monitor mice until they reach a humane endpoint, defined by the inability to right themselves within 30 seconds of being placed on their side. Record the age at endpoint as the survival duration.

-

Statistical Analysis: Compare the age of disease onset, motor performance decline, and survival duration between the treated and control groups using appropriate statistical tests (e.g., log-rank test for survival analysis, t-tests or ANOVA for other parameters).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action and the experimental design.

Caption: PDGFR signaling pathway in ALS pathogenesis.

Caption: Preclinical experimental workflow for PDGFR inhibitors in ALS.

Conclusion and Future Directions

The inhibition of the PDGFR signaling pathway represents a promising therapeutic strategy for amyotrophic lateral sclerosis. Preclinical evidence from studies on imatinib demonstrates that targeting this pathway can ameliorate key pathological features of the disease, including blood-spinal cord barrier dysfunction, and can lead to delayed disease onset and progression in animal models. While direct and comprehensive preclinical data for "PDGFR Tyrosine Kinase Inhibitor III" in ALS is still to be fully elucidated, its multi-kinase inhibitory profile, which includes PDGFR, suggests it is a strong candidate for further investigation.

Future research should focus on conducting rigorous preclinical studies of "PDGFR Tyrosine Kinase Inhibitor III" in various ALS models to determine its efficacy and optimal dosing. Furthermore, a deeper understanding of the downstream effects of inhibiting multiple kinases in the context of neurodegeneration is warranted. The development of biomarkers to assess PDGFR pathway activity and BSCB integrity in patients will be crucial for the clinical translation of this therapeutic approach. This technical guide provides a foundational resource for researchers dedicated to advancing novel treatments for ALS.

References

Methodological & Application

Application Notes: PDGFR Tyrosine Kinase Inhibitor III In Vitro Kinase Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of PDGFR signaling is implicated in the pathogenesis of various diseases, including cancer, fibrosis, and atherosclerosis. Consequently, inhibitors of PDGFR are of significant interest in drug discovery and development. PDGFR Tyrosine Kinase Inhibitor III is a multi-kinase inhibitor that potently targets PDGFRα and PDGFRβ.[3] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of PDGFR Tyrosine Kinase Inhibitor III and other related compounds.

PDGFR Signaling Pathway

The binding of PDGF ligands to PDGFRs induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively regulate cellular functions.

Caption: PDGFR Signaling Pathway Diagram.

Quantitative Data Summary

The inhibitory activity of PDGFR Tyrosine Kinase Inhibitor III and other representative multi-kinase inhibitors against various kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.

| Kinase Target | PDGFR Tyrosine Kinase Inhibitor III IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |

| PDGFRα | 50[3] | - | - |

| PDGFRβ | 130[3] | 57[1] | 2[2] |

| c-Kit | 50[3] | 68[1] | 4 |

| FLT3 | 230[3] | 58 | 50 |

| VEGFR2 | - | 90[1] | 80[2] |

| FGFR | 29,700[3] | - | - |

| EGFR | >30,000[3] | - | - |

| PKA | >30,000[3] | - | - |

| PKC | >30,000[3] | - | - |

| Raf-1 | - | 6[1] | - |

| B-Raf | - | 22[1] | - |

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 value of PDGFR Tyrosine Kinase Inhibitor III.

Objective: To measure the in vitro inhibitory activity of PDGFR Tyrosine Kinase Inhibitor III against PDGFRα and PDGFRβ kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal is generated through a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used by a luciferase to produce light.

Materials and Reagents:

-

Recombinant human PDGFRα and PDGFRβ (active)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

PDGFR Tyrosine Kinase Inhibitor III

-

ATP (Adenosine Triphosphate)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

DMSO (Dimethyl sulfoxide)

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Experimental Workflow:

Caption: In Vitro Kinase Assay Workflow.

Detailed Procedure:

1. Reagent Preparation: a. Inhibitor Dilution: Prepare a serial dilution of PDGFR Tyrosine Kinase Inhibitor III in DMSO. A typical starting concentration for the highest dose would be 100 µM. Then, perform a 1:3 or 1:10 serial dilution to generate a range of concentrations. The final DMSO concentration in the assay should not exceed 1%. b. Enzyme Preparation: Thaw the recombinant PDGFRα or PDGFRβ on ice. Dilute the enzyme to the desired working concentration in Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration. c. Substrate and ATP Preparation: Prepare a stock solution of the Poly (Glu, Tyr) substrate in water. Prepare a stock solution of ATP in water. On the day of the experiment, prepare a 2X working solution of the substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

2. Kinase Reaction: a. Add 1 µL of the serially diluted PDGFR Tyrosine Kinase Inhibitor III or DMSO (for control wells) to the wells of a 384-well plate. b. Add 2 µL of the diluted PDGFR kinase to each well. c. Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture to each well. The total reaction volume is 5 µL.

3. Incubation: a. Mix the plate gently and incubate at room temperature for 60 minutes.

4. Stop Reaction and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes.

5. ADP to ATP Conversion and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal. b. Incubate the plate at room temperature for 30 minutes.

6. Luminescence Measurement: a. Measure the luminescence of each well using a plate reader.

7. Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

This application note provides a comprehensive guide for assessing the in vitro inhibitory activity of PDGFR Tyrosine Kinase Inhibitor III. The detailed protocol, based on the widely used ADP-Glo™ technology, offers a robust and reliable method for determining the potency and selectivity of this and other kinase inhibitors. The provided quantitative data and signaling pathway information serve as a valuable resource for researchers in the field of drug discovery and development targeting the PDGFR signaling axis.

References

Determining the Optimal Concentration of PDGFR Tyrosine Kinase Inhibitor III for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDGFR Tyrosine Kinase Inhibitor III is a potent small molecule inhibitor targeting Platelet-Derived Growth Factor Receptors (PDGFRs). As a multi-kinase inhibitor, it also exhibits activity against other kinases such as EGFR, FGFR, PKA, and PKC. The activation of PDGFR is a critical step in signaling pathways that regulate cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Therefore, precise determination of the optimal concentration of this inhibitor is crucial for achieving maximal target inhibition with minimal off-target effects in cell culture models.

This document provides a comprehensive guide to determining the optimal concentration of PDGFR Tyrosine Kinase Inhibitor III for your specific cell line and experimental context. It includes established inhibitory concentrations from biochemical and cellular assays to guide initial dose-ranging studies, detailed protocols for determining the half-maximal inhibitory concentration (IC50) using a cell viability assay, and methods for validating target engagement by assessing PDGFR phosphorylation.

Data Presentation: Inhibitory Activity of PDGFR Tyrosine Kinase Inhibitor III

The following table summarizes the known half-maximal inhibitory concentrations (IC50) of PDGFR Tyrosine Kinase Inhibitor III against its primary targets. These values serve as a critical starting point for designing dose-response experiments in your cell line of interest. It is recommended to test a broad range of concentrations around these values (e.g., 10-fold below to 10-fold above).

| Target Kinase | Assay Type | IC50 Value |

| PDGFRα | Biochemical Assay | 50 nM |

| PDGFRβ | Cellular Autophosphorylation Assay | 80 nM |

Mandatory Visualizations

PDGFR Signaling Pathway and Inhibition

PDGFR Tyrosine Kinase Inhibitor III: In Vivo Formulation and Protocols for Murine Models